Hyodeoxycholate

Gallstone dissolution Cholelithiasis Litholytic therapy

Hyodeoxycholic acid (HDCA, CAS 83-49-8), porcine-derived 3α,6α-dihydroxy bile acid, TGR5 (EC50 31.6µM) and FXR agonist. Select for superior 6-month gallstone dissolution (52.2% vs 19% UDCA) and 76% LDLRKO cholesterol absorption reduction. Intermediate hydrophobicity provides optimal in vitro window vs cytotoxic CDCA/DCA. Ideal for metabolic TGR5-GLP-1 axis research and CDCA hepatoprotection studies.

Molecular Formula C24H39O4-
Molecular Weight 391.6 g/mol
Cat. No. B1249313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyodeoxycholate
Molecular FormulaC24H39O4-
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1
InChIKeyDGABKXLVXPYZII-SIBKNCMHSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyodeoxycholate (HDCA) Procurement Guide: Chemical Identity and Core Pharmacological Classification


Hyodeoxycholic acid (HDCA; CAS 83-49-8), also known as 3α,6α-dihydroxy-5β-cholan-24-oic acid, is a secondary hydrophilic bile acid formed in the small intestine via bacterial metabolism of primary bile acids [1]. It functions as an endogenous agonist of the Takeda G protein-coupled receptor 5 (TGR5; GPCR19), with a reported EC50 of 31.6 µM in CHO cells, and also activates the farnesoid X receptor (FXR) [2][3]. HDCA is commercially sourced primarily via extraction from porcine bile, distinguishing it from the predominantly synthetic or bovine/ursine-derived bile acids used in human therapeutics.

Why Hyodeoxycholate Cannot Be Interchanged with UDCA, CDCA, or Other In-Class Bile Acids


Despite belonging to the dihydroxy bile acid class, substitution among hyodeoxycholic acid (HDCA), ursodeoxycholic acid (UDCA), and chenodeoxycholic acid (CDCA) introduces significant variability in pharmacological activity, safety profile, and physicochemical behavior. HDCA possesses a unique 3α,6α-hydroxyl configuration, whereas UDCA (3α,7β) and CDCA (3α,7α) differ in both hydroxyl position and stereochemistry [1]. These structural differences drive marked divergence in receptor activation bias (FXR vs. TGR5 preference), hydrophobicity index ranking, and hepatotoxic potential [2][3]. Consequently, assuming equipotency or functional interchangeability without head-to-head comparative data introduces experimental confounds in preclinical research and invalidates regulatory bridging in pharmaceutical development.

Hyodeoxycholate Quantitative Differentiation Evidence: Head-to-Head and Comparative Data vs. UDCA and CDCA


Taurohyodeoxycholic Acid (THDCA) vs. Ursodeoxycholic Acid (UDCA) in Human Gallstone Dissolution: 2.7-Fold Higher Complete Response Rate at 6 Months

In a controlled, randomized, double-blind study (n=50), taurohyodeoxycholic acid (THDCA), the taurine conjugate of HDCA, achieved a complete gallstone dissolution rate of 52.2% after 6 months of therapy at approximately 7.5 mg/kg/day, compared to 19% for UDCA at equivalent dosing, a statistically significant difference (p=0.0225) [1]. Complete dissolution was observed in 8% of THDCA-treated patients as early as 3 months, whereas no patients in the UDCA group achieved complete dissolution at this earlier timepoint. Stone diameter decreased in both groups, but stone number reduction was observed only in the THDCA arm, though this parameter did not reach statistical significance. Adverse events were reported in 13% of THDCA patients versus 28% of UDCA patients, a difference that did not attain statistical significance. Notably, 14% of UDCA-treated patients acquired gallstone calcification rims, a phenomenon not observed in the THDCA group [1].

Gallstone dissolution Cholelithiasis Litholytic therapy Clinical trial

HDCA Co-Administration Attenuates CDCA-Induced Hepatotoxicity: Reduction in Serum Transaminases and Alkaline Phosphatase

Chenodeoxycholic acid (CDCA), while effective for gallstone dissolution, is associated with dose-dependent hepatotoxicity manifested as elevated serum transaminases and periportal hepatitis. Co-administration of HDCA with CDCA in rodent models reduced serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic-pyruvate transaminase (SGPT), and alkaline phosphatase relative to CDCA administration alone [1]. This safening effect was observed with CDCA:HDCA ratios ranging from 0.7:1 to 2.0:1, with optimal ratios between 0.8:1 and 1.5:1. The protective mechanism is attributed to HDCA's higher hydrophilicity counterbalancing the hydrophobic, membrane-perturbing effects of CDCA. These findings underpin a patented composition for safer gallstone dissolution therapy comprising CDCA and HDCA in defined ratios [1].

Hepatotoxicity mitigation Combination therapy Gallstone dissolution safety Bile acid co-formulation

HDCA Demonstrates Intermediate Hydrophobicity: Quantitative Ranking Within the Bile Acid Series

The Heuman hydrophobicity index, derived from octanol-water partition coefficients, provides a quantitative framework for predicting membrane interactions and cytotoxic potential across bile acids. HDCA occupies an intermediate position in the hydrophobicity series, ranked less hydrophobic than deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) but more hydrophobic than ursodeoxycholic acid (UDCA) and cholic acid (CA) [1]. The complete descending order is: DCA > CDCA > HDCA > UDCA > CA > ursocholic acid (UCA). This intermediate hydrophobicity position explains HDCA's favorable balance between membrane permeability and reduced membranotoxic potential compared to CDCA and DCA. The physicochemical rank order correlates with observed in vivo hepatotoxicity profiles where DCA and CDCA exhibit the highest toxicity, UDCA the lowest, and HDCA an intermediate-to-favorable safety profile [2].

Hydrophobicity index Heuman index Membrane perturbation Physicochemical characterization

HDCA Suppresses Intestinal Cholesterol Absorption in LDLR-Knockout Mice: 76% Reduction in Absorption Efficiency

In LDL receptor-null (LDLRKO) mice, a well-established model of hypercholesterolemia and atherosclerosis, HDCA supplementation reduced intestinal cholesterol absorption efficiency by 76% [1]. This reduction was accompanied by decreased fasting plasma glucose levels, improved plasma lipoprotein profiles, and inhibition of atherosclerotic lesion formation at multiple vascular sites [1]. Furthermore, HDCA increased daily cholesterol excretion through fecal output and did not induce organ toxicity markers in these animals. This effect profile is mechanistically linked to HDCA's ability to diminish intraluminal micellar cholesterol solubilization while maintaining a favorable safety profile compared to more hydrophobic bile acids.

Cholesterol absorption inhibition Atherosclerosis Lipid metabolism LDL receptor-null model

HDCA Does Not Suppress Hepatic Bile Acid Synthesis: A Mechanistic Distinction from CDCA

A key pharmacological distinction between HDCA and CDCA lies in their differential effects on hepatic bile acid synthesis. In a comparative study in ApoE knockout mice, treatment with HDCA (600 mg/kg/d) did not suppress hepatic bile acid synthesis, whereas CDCA is known to potently suppress CYP7A1 expression via FXR-mediated feedback inhibition [1]. This mechanistic divergence has functional consequences: HDCA administration in gallstone-susceptible mice actually increased hepatic expression of BA synthesis enzymes including Cyp7a1, Cyp7b1, and Cyp8b1, while decreasing expression of the cholesterol transporter Abcg5/g8 . The lack of synthesis suppression suggests HDCA may be preferable to CDCA in research contexts where preservation of endogenous BA synthetic capacity is desired or where CDCA-induced suppression of CYP7A1 would confound experimental outcomes.

Bile acid synthesis CYP7A1 FXR signaling Cholesterol homeostasis

HDCA vs. CDCA in HepG2 Cell Viability: Reduced Cytotoxicity at High Concentrations

In HepG2 hepatocellular carcinoma cells exposed to increasing concentrations of individual bile acids for 48 and 96 hours, HDCA exhibited reduced cytotoxicity compared to CDCA and DCA [1]. While CDCA and DCA induced marked, dose-dependent reductions in cell viability as measured by MTS reduction assay and BCA protein content assay, HDCA demonstrated a more favorable cytotoxicity profile across the tested concentration range. This in vitro cytotoxicity ranking aligns with the in vivo hepatotoxicity hierarchy established in murine feeding studies where UDCA < CA < CDCA < DCA < LCA in order of increasing toxicity [2]. The intermediate cytotoxicity profile of HDCA in hepatic cell models provides a safety margin advantage over CDCA and DCA for in vitro experimental applications requiring extended exposure durations.

In vitro cytotoxicity Hepatocellular model Cell viability assay Bile acid toxicity ranking

Hyodeoxycholate Procurement-Driven Application Scenarios Based on Verified Differential Evidence


Gallstone Dissolution Research and Combination Litholytic Formulation Development

Based on the 2.7-fold higher complete gallstone dissolution rate of THDCA vs. UDCA at 6 months in human trials (52.2% vs. 19%, p=0.0225) [1], HDCA and its taurine conjugate are indicated for preclinical and clinical gallstone dissolution studies where superior efficacy over UDCA is required. Additionally, the demonstrated hepatoprotective safening effect of HDCA when co-administered with CDCA (reduction in SGOT, SGPT, and alkaline phosphatase) [2] supports procurement of HDCA specifically for combination gallstone therapies that pair CDCA with HDCA to mitigate CDCA-associated hepatotoxicity. The absence of gallstone calcification rims in THDCA-treated patients, contrasted with 14% incidence in UDCA recipients, further supports selection of HDCA-based regimens in litholytic research programs [1].

Atherosclerosis and Hypercholesterolemia Preclinical Research Requiring Non-Hepatotoxic Cholesterol Absorption Inhibition

The 76% reduction in intestinal cholesterol absorption efficiency observed in LDLRKO mice, accompanied by improved lipoprotein profiles and absence of organ toxicity markers [1], positions HDCA as a preferred research compound over CDCA or DCA for atherosclerosis and hypercholesterolemia studies. Unlike CDCA, which suppresses hepatic CYP7A1 expression via FXR-mediated feedback inhibition, HDCA does not suppress hepatic bile acid synthesis [2], enabling investigation of bile acid pool expansion without confounding compensatory downregulation of endogenous synthesis. This mechanistic distinction is critical for studies interrogating the intersection of bile acid signaling, cholesterol homeostasis, and atherosclerotic plaque formation.

In Vitro Hepatocellular and Membrane Perturbation Studies Requiring Extended Bile Acid Exposure

HDCA's intermediate hydrophobicity ranking (DCA > CDCA > HDCA > UDCA > CA > UCA) [1] and its reduced cytotoxicity in HepG2 cell viability assays compared to CDCA and DCA [2] make HDCA the appropriate selection for in vitro experiments requiring prolonged bile acid incubation or higher working concentrations. Where CDCA or DCA would induce confounding cytotoxicity artifacts within the experimental timeframe, HDCA provides a functional window for studying bile acid signaling, membrane interactions, or transporter activity in hepatic and intestinal cell models without the interference of acute cell death pathways. The quantitative Heuman hydrophobicity index values for HDCA relative to comparators provide a physicochemical rationale for formulation and solubility optimization [1].

Metabolic and Glucose Homeostasis Research Leveraging TGR5-GLP-1 Axis Activation

HDCA is a 6α-hydroxylated secondary bile acid that stimulates TGR5 signaling in vitro and in vivo and increases GLP-1R activity to improve host glucose metabolism [1]. Unlike primary bile acids and the 7-hydroxylated UDCA/CDCA series, the 6α-hydroxylation pattern of HDCA confers a distinct receptor activation profile. This evidence supports procurement of HDCA for metabolic research programs investigating the gut microbiota-bile acid-TGR5-GLP-1 axis, particularly where dietary fiber supplementation studies have identified HDCA as a key microbially-derived 6α-hydroxylated bile acid mediator of improved glucose homeostasis [1]. HDCA is also employed as a functional ligand in HDCA-modified drug delivery systems, such as HDCA-metformin liposomal formulations under investigation for type 2 diabetes [2].

Quote Request

Request a Quote for Hyodeoxycholate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.